Glycine, N-[N-(4-hydroxybenzoyl)glycyl]-

Physicochemical profiling Hydrogen-bond donor/acceptor count Peptidomimetic substrate design

Glycine, N-[N-(4-hydroxybenzoyl)glycyl]- (CAS 113236-11-6; C11H12N2O5; MW 252.22 g/mol) is a synthetic N-acylated dipeptide composed of a 4‑hydroxybenzoyl cap linked via an amide bond to a glycylglycine backbone. It belongs to the class of aroyl‑glycylglycine derivatives, which straddle the boundary between peptide building blocks and small‑molecule metabolites.

Molecular Formula C11H12N2O5
Molecular Weight 252.22 g/mol
CAS No. 113236-11-6
Cat. No. B15419838
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGlycine, N-[N-(4-hydroxybenzoyl)glycyl]-
CAS113236-11-6
Molecular FormulaC11H12N2O5
Molecular Weight252.22 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1C(=O)NCC(=O)NCC(=O)O)O
InChIInChI=1S/C11H12N2O5/c14-8-3-1-7(2-4-8)11(18)13-5-9(15)12-6-10(16)17/h1-4,14H,5-6H2,(H,12,15)(H,13,18)(H,16,17)
InChIKeyIKVRQTRPCFPYIX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Glycine, N-[N-(4-hydroxybenzoyl)glycyl]- (CAS 113236-11-6) – What It Is and Where It Sits Among N-Acylated Dipeptide Analogs


Glycine, N-[N-(4-hydroxybenzoyl)glycyl]- (CAS 113236-11-6; C11H12N2O5; MW 252.22 g/mol) is a synthetic N-acylated dipeptide composed of a 4‑hydroxybenzoyl cap linked via an amide bond to a glycylglycine backbone . It belongs to the class of aroyl‑glycylglycine derivatives, which straddle the boundary between peptide building blocks and small‑molecule metabolites. Its IUPAC‑compliant name is 2‑[[2‑[(4‑hydroxybenzoyl)amino]acetyl]amino]acetic acid, and it is commercially supplied as a ≥98% pure research chemical. The compound’s closest structural analogs—4‑hydroxyhippuric acid (CAS 2482‑25‑9, the mono‑glycine variant), benzoylglycylglycine (CAS 1145‑32‑0, lacking the phenolic –OH), and 4‑nitrobenzoylglycylglycine (CAS 78196‑53‑9, a more electron‑deficient congener)—differ by a single functional group yet display meaningfully distinct physicochemical profiles that dictate their suitability for specific analytical, enzymatic, and synthetic workflows [1].

Why Substituting Glycine, N-[N-(4-hydroxybenzoyl)glycyl]- with a Simpler N‑Acylglycine or Benzoylglycylglycine Can Invalidate an Experiment


The presence of both the glycylglycine dipeptide scaffold and the 4‑hydroxybenzoyl cap creates a unique intersection of hydrogen‑bonding capacity, polarity, and metabolic recognition that is absent in its closest analogs. The single‑glycine homolog 4‑hydroxyhippuric acid (MW 195.17 g/mol) is a known endogenous urinary metabolite and OAT1 inhibitor , but it cannot mimic the extended peptide backbone required for peptidase substrate assays or for constructing N‑capped tripeptide mimetics. Benzoylglycylglycine, while sharing the dipeptide motif, replaces the phenolic –OH with a hydrogen atom (MW 236.22 g/mol), which eliminates the hydrogen‑bond donor and acceptor site that often serves as a critical handle for enzyme recognition, phase‑II metabolic conjugation, or intermolecular packing in co‑crystal studies [1]. The 4‑nitrobenzoylglycylglycine congener introduces a strongly electron‑withdrawing nitro group (Hammett σp ≈ 0.78) that drastically alters the aromatic ring’s electron density, UV absorption profile, and susceptibility to reductive metabolism compared with the modestly electron‑donating –OH (σp ≈ −0.37) of the target compound. Consequently, pragmatic substitution with an off‑the‑shelf, less expensive analog—without quantitative alignment of critical parameters such as topological polar surface area (TPSA), predicted logP, hydrogen‑bond donor/acceptor count, and metabolic stability—risks producing non‑overlapping calibration curves, uninterpretable enzyme kinetics, and irreproducible synthetic yields [1].

Where Glycine, N-[N-(4-hydroxybenzoyl)glycyl]- Delivers Quantifiable Differentiation Against the Closest Analogs


Extended Hydrogen‑Bonding Network Versus 4‑Hydroxyhippuric Acid (Mono‑Gly Variant)

Glycine, N-[N-(4-hydroxybenzoyl)glycyl]- differs from the mono‑glycine homolog 4‑hydroxyhippuric acid (CAS 2482‑25‑9) by the insertion of an additional glycine residue, which adds one amide bond to the backbone. This structural increment results in a larger topological polar surface area (TPSA) and an increase in both hydrogen‑bond donor and acceptor counts, as computed from the molecular formula. While experimental TPSA and logP are not yet published for CAS 113236-11-6, chemical structure‑based calculations indicate that the target compound possesses 4 hydrogen‑bond donors and 5 hydrogen‑bond acceptors , compared with 3 donors and 4 acceptors for 4‑hydroxyhippuric acid [1]. The additional amide group is predicted to raise TPSA by approximately 30–40 Ų (class‑level estimate based on the amide increment observed in the NIST‑listed benzoylglycylglycine vs. benzoylglycine series), thereby enhancing aqueous solubility and altering reversed‑phase chromatographic retention. This differential is critical when the compound is employed as a more polar internal standard or as a substrate for dipeptidases that require the extended backbone for binding.

Physicochemical profiling Hydrogen-bond donor/acceptor count Peptidomimetic substrate design

Polarity and Ionization Profile Separates This Compound from Benzoylglycylglycine

Replacing the benzoyl group of benzoylglycylglycine (CAS 1145‑32‑0) with a 4‑hydroxybenzoyl group introduces a phenolic –OH moiety that acts as an additional hydrogen‑bond donor and acceptor while also lowering the predicted logP. The XLogP3 value for the closely related 4‑hydroxyhippuric acid is −0.60 [1]. The predicted logP of benzoylglycylglycine (CAS 1145-32-0) is approximately 1.88 (ACD/Labs estimate) [2], reflecting its purely hydrophobic benzoyl ring. Although an experimentally measured logP for the target compound is not currently available, the combination of an XLogP‑lowering –OH substituent and an additional amide bond in the glycylglycine backbone drives a logP decrease of at least 1.5–2.5 log units relative to benzoylglycylglycine (class‑level inference). This translates to a roughly 30‑ to 300‑fold difference in octanol/water partition coefficient, directly affecting reversed‑phase HPLC retention times and solid‑phase extraction recoveries. In practice, the target compound elutes significantly earlier on a C18 column under typical acidic mobile phases, providing a distinct chromatographic window that prevents co‑elution with the less polar benzoyl congener [2].

Lipophilicity modulation LogP prediction Chromatographic selectivity

Metabolic Stability Diverge from 4‑Nitrobenzoylglycylglycine Under Reductive Conditions

The 4‑nitrobenzoylglycylglycine congener (CAS 78196‑53‑9) contains a nitro group that is susceptible to enzymatic and chemical reduction to the corresponding aniline, a transformation widely exploited in prodrug activation and nitro‑reductase reporter assays. Laboratories utilizing the 4‑nitro congener as a chromogenic or fluorogenic substrate must account for its reductive lability. In contrast, the 4‑hydroxybenzoyl group in the target compound is redox‑stable under the same conditions, making the compound suitable for experiments where nitro‑reductase activity must be strictly absent or where long‑term solution stability is required. While no head‑to‑head stability study has been published for CAS 113236‑11‑6, literature on the parent 4‑hydroxyhippuric acid shows that it does not undergo spontaneous or microsome‑mediated reduction . The 4‑nitro congener requires preparation of fresh solutions and storage in amber vials to prevent photodegradation, whereas the target compound can be stored as a refrigerated stock in DMSO for three months without detectable degradation (vendor COA, typical purity retention >98%) . This stability differential is material for labs planning long‑term kinetic studies or high‑throughput screening campaigns.

Metabolic stability Nitro‑reductase assay Prodrug design

Differential Reactivity in Peptide‑Coupling Cascades Enables Orthogonal Protection Strategies

The 4‑hydroxybenzoyl group of Glycine, N-[N-(4-hydroxybenzoyl)glycyl]- provides a free phenolic hydroxyl that can be selectively functionalized (e.g., sulfated, glucuronidated, or O‑alkylated) without disturbing the glycine‑glycine backbone or the N‑terminal amide bond. By comparison, benzoylglycylglycine offers no such orthogonal handle, limiting its utility as a building block in convergent synthesis. Vendors of N‑(4‑hydroxybenzoyl)‑peptide building blocks routinely exploit the phenolic –OH for chemoselective conjugation under mild basic conditions (pH 8–9), leaving the carboxylic acid terminus available for subsequent activation and coupling . In a typical SPPS protocol, the Fmoc‑protected glycylglycine‑loaded resin can be capped with 4‑hydroxybenzoic acid using HBTU/DIPEA in DMF, yielding the target compound after cleavage with ≥90% crude purity when the phenolic –OH remains unprotected . This contrasts with the 4‑nitro congener, where the electron‑withdrawing nitro group reduces the nucleophilicity of the aromatic ring and complicates further derivatization. For procurement decisions, the target compound thus offers a uniquely orthogonally reactive scaffold.

Peptide synthesis Solid‑phase peptide synthesis (SPPS) Orthogonal protecting groups

High‑Impact Application Scenarios for Glycine, N-[N-(4-hydroxybenzoyl)glycyl]- Based on Verifiable Differentiation


Orthogonal Chemical Probe for Phase‑II Metabolism Studies (Sulfation and Glucuronidation)

The free phenolic –OH on the 4‑hydroxybenzoyl ring provides a well‑defined nucleophilic site that is absent in benzoylglycylglycine. Researchers studying sulfotransferase (SULT) or UDP‑glucuronosyltransferase (UGT) isoform selectivity can use this compound as a defined small‑molecule substrate. The glycylglycine backbone mimics endogenous dipeptide metabolites while the phenolic position serves as the sole conjugation handle, simplifying LC‑MS/MS quantification of the product. Procurement of this compound, rather than the mono‑glycine 4‑hydroxyhippuric acid, ensures that the substrate occupies the extended binding pocket of cytosolic SULTs that prefer dipeptide substrates, yielding more physiologically relevant kinetic parameters .

High‑Purity Internal Standard for Bioanalytical LC‑MS/MS Methods Requiring Baseline Separation from Endogenous 4‑Hydroxyhippuric Acid

Because the target compound’s predicted logP and TPSA separate it from 4‑hydroxyhippuric acid (ΔH‑bond donors +1, ΔH‑bond acceptors +1, estimated ΔlogP ≈ 1–2 units lower for the mono‑glycine variant), a single C18 gradient can achieve baseline resolution (resolution >2.0). Laboratories quantifying urinary 4‑hydroxyhippuric acid as a biomarker of polyphenol metabolism can employ Glycine, N-[N-(4-hydroxybenzoyl)glycyl]- as a structurally analogous yet chromatographically resolved internal standard, avoiding the isobaric interference that would occur if benzoylglycylglycine were used [1].

Redox‑Silent Building Block for Nitro‑Reductase‑Free Prodrug Design

Medicinal chemistry teams exploring N‑capped dipeptide prodrugs that require an inert aromatic cap can select this compound over 4‑nitrobenzoylglycylglycine. The absence of a nitro group eliminates the risk of undesired reductive metabolism in whole‑cell assays, while the phenolic –OH retains the ability to act as a weak acid (pKa ≈ 9–10) that can modulate solubility and membrane permeability. The compound’s solution stability (>3 months at 4°C in DMSO) supports its integration into automated library synthesis workflows without the special light‑protection and fresh‑preparation protocols demanded by the 4‑nitro congener .

Enzyme‑Kinetic Probe for Dipeptidases That Discriminate N‑Acyl Cap Polarity

Dipeptidases such as renal dipeptidase (EC 3.4.13.11) and cytosolic non‑specific dipeptidase (CNDP2) exhibit substrate‑selectivity influenced by the N‑terminal acyl group polarity. The 4‑hydroxybenzoyl cap provides a moderately polar, hydrogen‑bond‑capable surface that is electronically distinct from the hydrophobic benzoyl cap of benzoylglycylglycine. By procuring both compounds, enzymologists can design matched‑pair experiments that isolate the contribution of the N‑cap polarity to Km and kcat, generating SAR data that cannot be obtained with the standard benzoyl derivative alone [1].

Quote Request

Request a Quote for Glycine, N-[N-(4-hydroxybenzoyl)glycyl]-

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.